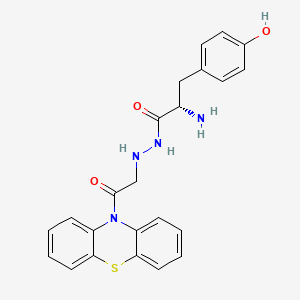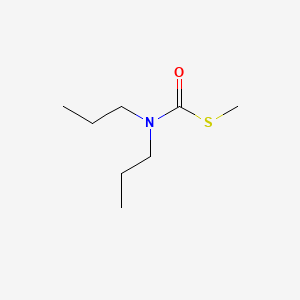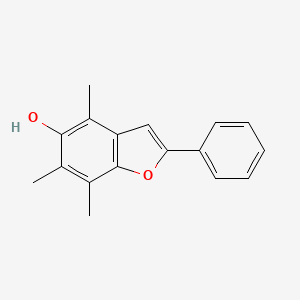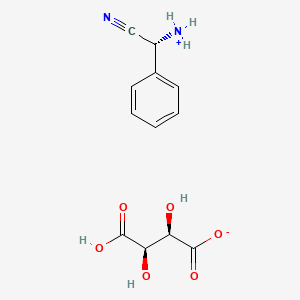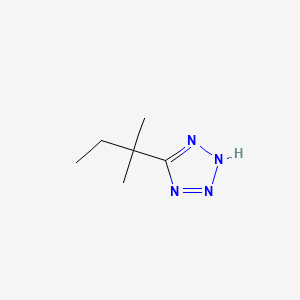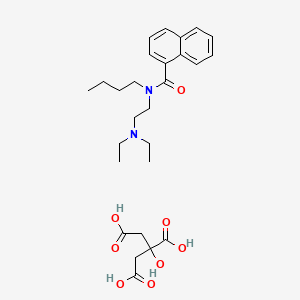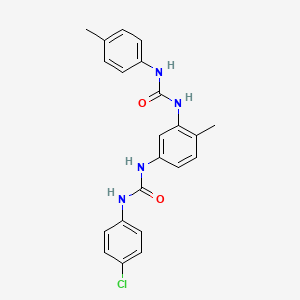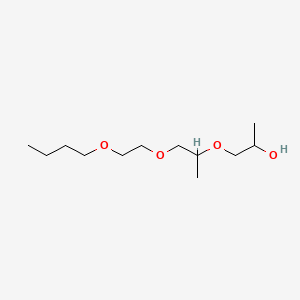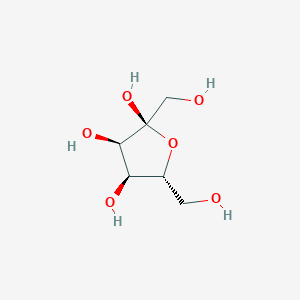
2,2-Difluoro-1,6-hexanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1,6-hexanediamine is an organic compound with the molecular formula C6H14F2N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane chain, with two fluorine atoms substituted at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1,6-hexanediamine typically involves the fluorination of 1,6-hexanediamine. One common method is the reaction of 1,6-hexanediamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the starting material 1,6-hexanediamine can be mixed with a fluorinating agent and passed through a micro fixed-bed reactor packed with a suitable catalyst. This method allows for precise control of reaction conditions, leading to high purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1,6-hexanediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amine groups can be oxidized to form corresponding nitro or nitrile compounds, or reduced to form secondary or tertiary amines.
Condensation Reactions: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of nitro or nitrile compounds.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
2,2-Difluoro-1,6-hexanediamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in modifying biological molecules and studying enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1,6-hexanediamine involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in specific biochemical pathways. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Hexamethylenediamine: A similar diamine with no fluorine substitution.
1,6-Hexanediamine: The parent compound without fluorine atoms.
2,2-Difluoro-1,3-propanediamine: A shorter chain diamine with similar fluorine substitution.
Uniqueness
2,2-Difluoro-1,6-hexanediamine is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it valuable in applications where these properties are desired .
Properties
CAS No. |
22232-16-2 |
|---|---|
Molecular Formula |
C6H14F2N2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2,2-difluorohexane-1,6-diamine |
InChI |
InChI=1S/C6H14F2N2/c7-6(8,5-10)3-1-2-4-9/h1-5,9-10H2 |
InChI Key |
FRXROEAYBFAFLH-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


